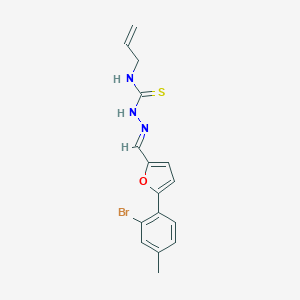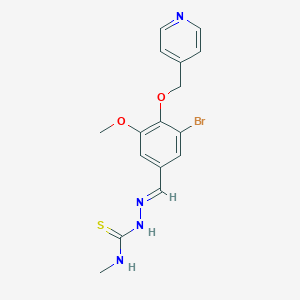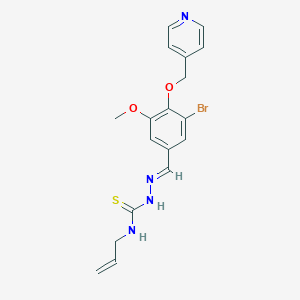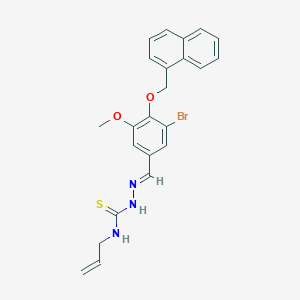![molecular formula C19H20ClN3O2S B313576 3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA](/img/structure/B313576.png)
3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea typically involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine
In medicinal chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)urea
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)guanidine
- N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)carbamate
Uniqueness
N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is unique due to the presence of both the morpholine and thiourea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C19H20ClN3O2S |
|---|---|
分子量 |
389.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-13-3-2-4-14(11-13)18(24)22-19(26)21-15-5-6-17(16(20)12-15)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H2,21,22,24,26) |
InChI 键 |
MZRDZTMJZMYCPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-yl)-2-{3-[2-({5-nitro-2-methyl-1H-imidazol-1-yl}acetyl)carbohydrazonoyl]-1H-indol-1-yl}acetamide](/img/structure/B313494.png)
![ethyl 2-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313495.png)
![ethyl 2-({1-[3-(methoxycarbonyl)-2-methylphenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313496.png)
![(3aS,4R,9bR)-6-fluoro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B313498.png)
![2-[(2E)-2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B313502.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B313503.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B313504.png)

![N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B313508.png)
![(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B313510.png)

![3-[(2-fluorobenzyl)oxy]-4-methoxybenzaldehyde N-allylthiosemicarbazone](/img/structure/B313512.png)


